molecular formula C8H9N3O3 B1341569 N-(5-Formylpyrimidin-2-YL)-N-methylglycine CAS No. 915921-77-6

N-(5-Formylpyrimidin-2-YL)-N-methylglycine

Cat. No. B1341569
CAS RN: 915921-77-6
M. Wt: 195.18 g/mol
InChI Key: VSXMBPJXDSWBFQ-UHFFFAOYSA-N
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Description

“N-(5-Formylpyrimidin-2-YL)-N-methylglycine” is a chemical compound with the molecular formula C7H7N3O3 . It is an intermediate and has a molecular weight of 181.15 mol/g .


Synthesis Analysis

The synthesis of pyrimidines, which are part of the structure of “N-(5-Formylpyrimidin-2-YL)-N-methylglycine”, has been achieved from dinitrogen and carbon . The N2 molecule was first fixed with carbon and LiH through a one-pot heterogeneous process, forming Li2CN2 as an ‘activated’ nitrogen source with high efficiency .


Molecular Structure Analysis

The molecular structure of “N-(5-Formylpyrimidin-2-YL)-N-methylglycine” is represented by the InChI code: 1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) .


Physical And Chemical Properties Analysis

“N-(5-Formylpyrimidin-2-YL)-N-methylglycine” is a solid compound . It has a molecular weight of 181.15 and its IUPAC name is [(5-formyl-2-pyrimidinyl)amino]acetic acid .

Scientific Research Applications

Synthesis and Derivative Formation

N-(5-Formylpyrimidin-2-yl)-N-methylglycine is involved in the synthesis of various chemical compounds. For example, Zinchenko et al. (2018) discovered that the reaction of 4,6-dichloro-5-formylpyrimidine with hydrochlorides of glycine esters leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

Formation of Fullerene Derivatives

In research conducted by Jordão et al. (2008), it was found that derivatives containing a 4-(β- d -glycopyranosylamino)pyrimidin-4-one moiety were synthesized using 1,3-dipolar cycloaddition reactions of C60 with azomethine ylides generated from the corresponding 5-formylpyrimidin-4-one derivatives and N-methylglycine (Jordão et al., 2008).

Involvement in Biochemical Transformations

The compound has been implicated in various biochemical transformations. For instance, Tumkevičius et al. (2006) described the synthesis of new 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives, starting with a reaction involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and N-methylglycinate (Tumkevičius et al., 2006).

Fluorogenic Labeling of Nucleotides

Samanta et al. (2016) conducted research on the chemoselective labeling of 5-formylpyrimidine nucleotides in DNA and RNA, which can aid in understanding epigenetic/epitranscriptomic nucleobase modifications (Samanta et al., 2016).

Enthalpic Dissolution Characteristics in Solvents

Smirnov and Badelin (2018) studied the dissolution enthalpies of N-methylglycine in various aqueous solutions, which can be essential for understanding the compound's behavior in different solvent environments (Smirnov & Badelin, 2018).

Future Directions

The future directions for “N-(5-Formylpyrimidin-2-YL)-N-methylglycine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The synthetic methods and biological activities of related compounds could help researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-[(5-formylpyrimidin-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11(4-7(13)14)8-9-2-6(5-12)3-10-8/h2-3,5H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMBPJXDSWBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589787
Record name N-(5-Formylpyrimidin-2-yl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Formylpyrimidin-2-YL)-N-methylglycine

CAS RN

915921-77-6
Record name N-(5-Formyl-2-pyrimidinyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Formylpyrimidin-2-yl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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